![molecular formula C10H6BrNS B1602587 5-Bromo-3-cyanomethyl-benzo[B]thiophene CAS No. 23799-61-3](/img/structure/B1602587.png)
5-Bromo-3-cyanomethyl-benzo[B]thiophene
Overview
Description
5-Bromo-3-cyanomethyl-benzo[B]thiophene is an organic compound with the molecular formula C10H6BrNS. It belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyanomethyl-benzo[B]thiophene typically involves the bromination of benzo[b]thiophene followed by cyanomethylation. One common method is the reaction of 5-bromo-3-(bromomethyl)benzo[b]thiophene with sodium cyanide to introduce the cyano group . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyanomethyl-benzo[B]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide and other nucleophiles. Conditions typically involve polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the benzo[b]thiophene moiety with the boronic acid.
Scientific Research Applications
5-Bromo-3-cyanomethyl-benzo[B]thiophene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyanomethyl-benzo[B]thiophene in chemical reactions involves the reactivity of the bromine and cyano groups. The bromine atom can be substituted by nucleophiles, while the cyano group can participate in further functionalization. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromothianaphthene: Another brominated benzo[b]thiophene derivative with similar reactivity in substitution and coupling reactions.
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: A compound with a similar structure but different substituents, affecting its reactivity and applications.
Uniqueness
5-Bromo-3-cyanomethyl-benzo[B]thiophene is unique due to the presence of both bromine and cyano groups, which provide versatile sites for chemical modification. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSKDXIAHKGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590193 | |
Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23799-61-3 | |
Record name | 5-Bromobenzo[b]thiophene-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23799-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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